![molecular formula C14H11ClO2 B6378331 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% CAS No. 1111129-15-7](/img/structure/B6378331.png)
4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%
Overview
Description
4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% (4-CMF-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic compound with a molecular weight of 212.62 g/mol and a melting point of approximately 117°C. 4-CMF-95 is a highly reactive compound with a wide range of applications in the fields of biochemistry and physiology.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been used in numerous scientific research applications, including studies of cell signaling pathways, drug metabolism, and enzyme inhibition. It has been used to study the effect of nitric oxide on cell signaling pathways, as well as the metabolism of drugs and their ability to inhibit enzymes. 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has also been used to study the effects of glucose on the growth and development of cells.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme NAD(P)H oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has also been found to inhibit the activity of other enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of ROS in cells, as well as the activity of enzymes such as COX-2. 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has also been found to have anti-inflammatory effects, as well as the ability to inhibit the growth and development of cells.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a highly reactive compound, which makes it ideal for use in a variety of experiments. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It can be toxic if not handled properly, and it can interfere with the results of some experiments if it is not used in the correct concentration.
Future Directions
For the use of 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% in scientific research include further exploration of its biochemical and physiological effects, as well as its potential to be used as a therapeutic agent. Additionally, further research could be conducted into its mechanism of action, as well as its potential to be used as a biomarker for various diseases. Other potential future directions include exploring its potential to be used as an inhibitor of enzymes involved in the production of ROS, as well as its potential to be used as a drug delivery system.
Synthesis Methods
4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% is synthesized from the reaction of 4-chloro-3-methylphenol and formaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and is conducted at a temperature of approximately 80°C. The reaction takes approximately one hour to complete and yields a 95% pure product.
properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHVWPXXFHUERD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685199 | |
Record name | 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenyl)-2-formylphenol | |
CAS RN |
1111129-15-7 | |
Record name | 4′-Chloro-4-hydroxy-3′-methyl[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111129-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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